molecular formula C20H32O4 B160086 (2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal CAS No. 62410-84-8

(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal

Cat. No. B160086
CAS RN: 62410-84-8
M. Wt: 336.5 g/mol
InChI Key: KBFCVOAVUKWCPS-YNNPMVKQSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. The presence of multiple double bonds (indicated by ‘E’ and ‘Z’ in the name) suggests that it’s an alkene. The ‘E’ and ‘Z’ denote the stereochemistry of the double bonds, following the Cahn-Ingold-Prelog (CIP) rules . The compound also contains hydroxyl groups (indicated by ‘hydroxy’ in the name), suggesting that it’s also an alcohol.


Molecular Structure Analysis

The compound’s name provides some information about its molecular structure. The ‘E’ and ‘Z’ notations indicate the configurations of the double bonds, based on the CIP priority rules . The ‘(1R,2R,3R,5S)’ notation indicates the configuration of the chiral centers in the cyclopentyl ring .

Scientific Research Applications

Isolation and Characterization in Medicinal Compounds

One study focused on the isolation, characterization, and enantiospecific synthesis of a structurally similar compound, used as an impurity in the preparation of Tafluprost, an antiglaucoma agent. This impurity demonstrated potential anti-glaucoma properties in docking studies (Jaggavarapu et al., 2020).

Natural Compound Extraction and Analysis

Another research area involves the extraction and analysis of similar compounds from natural sources, like Zingiber officinale (ginger). Compounds structurally related to (2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal have been isolated and their structures elucidated (Ma et al., 2004).

Synthetic Chemistry Applications

The compound's relevance extends to synthetic chemistry, where similar compounds have been used in the formation of 7-substituted bicyclo heptene and heptadiene derivatives, contributing to advancements in organic synthesis and chemical reactions (Nzabamwita et al., 1989).

Biomarker Studies in Medical Research

Studies also involve the use of similar compounds as biomarkers. For instance, a urinary metabolite structurally related to this compound has been used as a biomarker for oxidative damage and inflammation in studies on cigarette smokers, providing insights into biological processes affected by smoking (Carmella et al., 2019).

properties

CAS RN

62410-84-8

Product Name

(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal

InChI

InChI=1S/C20H32O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5-6,8-9,12-14,16-20,22-24H,2-4,7,10-11,15H2,1H3/b8-5-,9-6+,13-12+/t16-,17+,18+,19-,20+/m0/s1

InChI Key

KBFCVOAVUKWCPS-YNNPMVKQSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\C/C=C/C=O)O)O)O

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCC=CC=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCC=CC=O)O)O)O

synonyms

PGF2α 1,11-lactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal
Reactant of Route 2
(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal
Reactant of Route 3
Reactant of Route 3
(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal
Reactant of Route 4
(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal
Reactant of Route 5
Reactant of Route 5
(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal
Reactant of Route 6
(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal

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